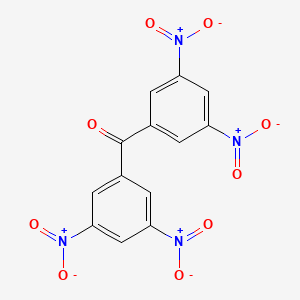
Bis(3,5-dinitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dinitrophenyl)methanone is an organic compound with the molecular formula C13H6N4O9. It is characterized by the presence of two 3,5-dinitrophenyl groups attached to a central methanone (carbonyl) group. This compound is known for its distinctive yellow crystalline appearance and is primarily used in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Typical reagents include nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
Bis(3,5-dinitrophenyl)methanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3,5-dinitrophenyl)methanone involves its interaction with various molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activities and the alteration of cellular pathways.
Comparison with Similar Compounds
- Bis(4-methyl-3,5-dinitrophenyl)methanone
- Bis(4-hydroxy-3,5-dinitrophenyl)methanone
Comparison: Bis(3,5-dinitrophenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and applications. Compared to its analogs, such as Bis(4-methyl-3,5-dinitrophenyl)methanone, it exhibits different chemical and physical properties, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
3079-22-9 |
|---|---|
Molecular Formula |
C13H6N4O9 |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
bis(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H6N4O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H |
InChI Key |
KFCSIQAHBXUNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
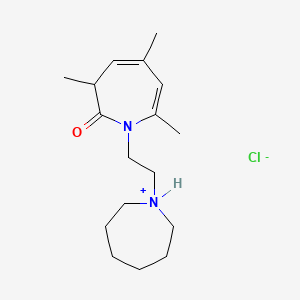
![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
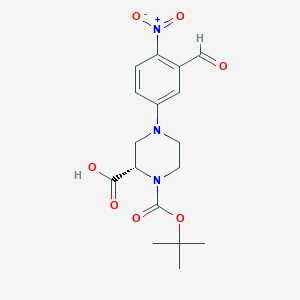
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

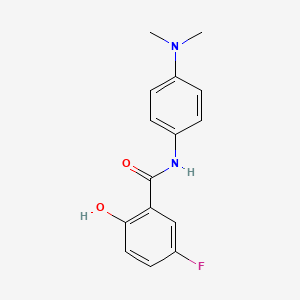
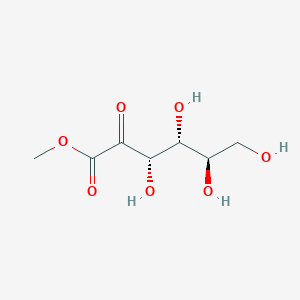

![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
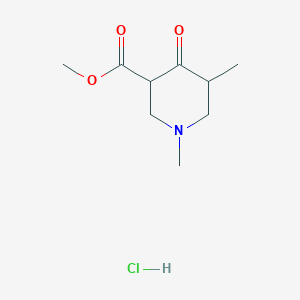
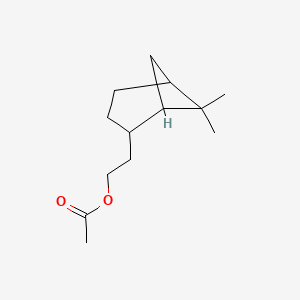
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
